molecular formula C19H18F3N3O3 B2590860 N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide CAS No. 1286697-03-7

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Cat. No.: B2590860
CAS No.: 1286697-03-7
M. Wt: 393.366
InChI Key: RLBOYHQKKUPJDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates two pharmaceutically relevant motifs: an imidazolidinone group and a phenylacetamide scaffold, linked to a 2-methoxy-5-(trifluoromethyl)phenyl moiety. The inclusion of the trifluoromethyl (-CF3) group is a strategic element in modern drug design, as this functional group is known to profoundly influence a compound's properties by enhancing its metabolic stability, modulating its lipophilicity, and affecting membrane permeability and binding affinity through electronic effects and specific halogen-bonding interactions . The imidazolidinone core is a privileged structure found in bioactive molecules and has been associated with various therapeutic activities. Furthermore, the acetamide linker is a common feature in many enzyme inhibitors, potentially allowing the molecule to act as a key intermediate or lead compound for developing protease inhibitors, receptor antagonists, or other biologically active agents . Researchers can leverage this compound as a versatile building block for constructing more complex chemical entities or as a core structure for probing structure-activity relationships (SAR) in hit-to-lead optimization campaigns. It is supplied exclusively for laboratory research applications. This product is For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3/c1-28-16-8-7-13(19(20,21)22)11-15(16)23-17(26)12-24-9-10-25(18(24)27)14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLBOYHQKKUPJDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide typically involves multiple steps. One common approach includes the reaction of 2-methoxy-5-(trifluoromethyl)aniline with 2-oxo-3-phenylimidazolidine-1-acetic acid under specific conditions. The reaction is often catalyzed by a suitable base and conducted in an organic solvent such as dichloromethane or toluene. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. Post-reaction, the compound is typically purified through crystallization or distillation processes.

Chemical Reactions Analysis

Key Steps

  • Phenyl ring functionalization : Installation of methoxy and trifluoromethyl groups via electrophilic substitution or directed metalation.

  • Imidazolidinone formation : Cyclization of a diamine with a carbonyl compound or Pd-catalyzed C-N/C-C bond formation.

  • Coupling : Amide bond formation between the phenylacetamide and imidazolidinone.

Coupling Strategies

The phenylacetamide and imidazolidinone are coupled via:

  • Amide bond formation : Reaction of the imidazolidinone’s amine with an acyl chloride derived from the phenylacetamide.

  • Alternative methods : Ugi or Passerini multicomponent reactions for direct coupling .

Table 2: Phenyl Moiety Functionalization

SubstituentMethodYield (Typical)Key ReagentsReference
MethoxyMethylation of aniline80–90%CH₃I, K₂CO₃
TrifluoromethylCF₃+ electrophilic substitution60–75%CF₃I, Lewis acid

Research Insights

  • Pd-catalyzed efficiency : High diastereoselectivity for imidazolidinones is achievable via syn-insertion of olefins into Pd-N bonds .

  • Substituent effects : Electron-withdrawing groups (e.g., CF₃) enhance reactivity in cyclization reactions .

  • Coupling limitations : Steric hindrance in imidazolidinones may reduce coupling efficiency, necessitating optimized reaction conditions.

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds structurally related to N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide exhibit significant antitumor properties. A study evaluating similar imidazolidinone derivatives demonstrated their ability to inhibit the proliferation of various cancer cell lines, suggesting that this compound may also possess anticancer activity due to its structural characteristics .

Inhibition of Protein–Protein Interactions

The compound has been investigated for its potential to inhibit specific protein–protein interactions (PPIs). The inhibition of the Keap1-Nrf2 interaction is particularly noteworthy, as it plays a crucial role in cellular defense against oxidative stress. Compounds that disrupt this interaction can enhance the expression of antioxidant proteins, providing therapeutic avenues for diseases associated with oxidative stress, such as neurodegenerative disorders and cancer .

Treatment of Neurodegenerative Diseases

Given the compound's ability to modulate the Nrf2 pathway, it holds promise for developing treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. By enhancing cellular antioxidant defenses, it may protect neurons from damage caused by oxidative stress .

Antipsychotic Potential

There is emerging interest in the use of similar compounds in treating psychiatric disorders. For instance, derivatives have shown potential as SV2A inhibitors, which are relevant in managing conditions like schizophrenia and bipolar disorder. The modulation of neurotransmitter release through SV2A inhibition could provide a novel therapeutic strategy .

Case Studies and Research Findings

StudyFindingsImplications
Identified several analogs with enhanced potency against Keap1-Nrf2 PPISuggests potential for treating oxidative stress-related diseases
Investigated SV2A inhibitors for psychiatric disordersHighlights possible use in treating schizophrenia and bipolar disorder
Evaluated antiproliferative activity against NCI cancer cell linesSupports further exploration of anticancer applications

Mechanism of Action

The mechanism by which N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Phenylacetamides

(a) Substituent Effects on the Aromatic Ring
  • Compound B2 (): 2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide shares the trifluoromethylphenyl group but replaces the methoxy with a hydroxy-methylphenoxy chain. This substitution likely reduces lipophilicity compared to the target compound, affecting membrane permeability .
  • Compound 50 (): (E)-2-(2-oxo-i-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide replaces the imidazolidinone with an indolinone-quinoline hybrid.
(b) Trifluoromethyl Positioning
  • Compound 13 (): N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide incorporates a benzothiazole ring and dual trifluoromethyl groups. The benzothiazole moiety increases aromatic surface area, which could improve target engagement but may also elevate cytotoxicity .

Heterocyclic Core Modifications

(a) Imidazolidinone vs. Thiazolidinone
  • –6: Compounds with thiazolidinone cores (e.g., 2-[(5Z)-2,4-dioxo-5-(2-thienylmethylene)-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide) exhibit reduced ring strain compared to imidazolidinones. However, the sulfur atom in thiazolidinones may decrease metabolic stability due to susceptibility to oxidation .
(b) Indoline-Based Analogs
  • Compound 54 (): Features an indoline scaffold with a sulfamoyl group. While structurally distinct, the indoline core’s planar geometry may compete with the target compound’s imidazolidinone in binding to hydrophobic pockets, albeit with differing hydrogen-bonding capabilities .
(a) Activity Trends
  • reports activity values (possibly IC₅₀ or pIC₅₀) for analogs: Compound 49: 5.172 Compound 50: 5.849 Compound 51: 5.129 The higher value for Compound 50 suggests that quinoline substitution enhances activity, though direct comparison with the target compound requires further data .

Structural and Functional Comparison Table

Compound Name / ID Core Structure Key Substituents Notable Properties Reference
Target Compound Imidazolidinone 2-methoxy-5-(trifluoromethyl)phenyl High lipophilicity, rigid conformation
B2 () Acetamide 4-(trifluoromethyl)phenyl, hydroxy-methylphenoxy Reduced lipophilicity
Compound 50 () Indolinone-quinoline 4-(trifluoromethyl)phenyl Enhanced π-π stacking
2-[(5Z)-2,4-dioxo-thiazolidin-3-yl]-N-[2-(5-fluoroindol-3-yl)ethyl]acetamide Thiazolidinone Thiophene, fluoroindole Metabolic instability
N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide (13) Benzothiazole Dual trifluoromethyl groups High aromatic surface area

Key Findings and Implications

  • Trifluoromethyl Phenyl Group : Critical for enhancing lipophilicity and target binding across analogs .
  • Heterocyclic Core: Imidazolidinone offers rigidity and metabolic stability over thiazolidinone or indoline cores .
  • Synthetic Feasibility : Target compound’s structure may balance activity and synthetic accessibility better than benzothiazole derivatives .

Biological Activity

N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide is a compound of growing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C19H16F3N2O3C_{19}H_{16}F_3N_2O_3. The compound features a trifluoromethyl group, which is known to enhance biological activity by influencing lipophilicity and electronic properties.

Antimicrobial Activity

Research indicates that compounds with a trifluoromethyl moiety exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. In studies, these compounds inhibited biofilm formation and eradicated preformed biofilms more effectively than traditional antibiotics like vancomycin .

Table 1: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Effectiveness
AMRSA12.9 µMHigh
BE. faecalis25.9 µMModerate
CS. aureus10.0 µMVery High

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro evaluations against various cancer cell lines showed that while the compound exhibited low overall cytotoxicity at concentrations around 10 µM, it did show some sensitivity in leukemia cell lines .

Table 2: Anticancer Activity Against Different Cancer Cell Lines

Cell Line TypeCompound Concentration (µM)Response Level
Leukemia10Sensitive
Melanoma10Low Sensitivity
Lung Cancer10Low Sensitivity
Breast Cancer10Low Sensitivity

The mechanisms through which this compound exerts its effects are still under investigation. However, studies suggest that its action may involve:

  • Inhibition of Macromolecular Synthesis : Similar compounds have shown broad inhibitory effects on bacterial cell functions by disrupting macromolecular synthesis.
  • Biofilm Disruption : The ability to prevent biofilm formation and eliminate preformed biofilms is crucial for its antimicrobial efficacy.
  • Cell Cycle Arrest : In cancer cells, compounds with similar structures have been noted to induce cell cycle arrest, leading to apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of derivatives with trifluoromethyl substitutions demonstrated that these compounds significantly inhibited the growth of MRSA at low concentrations, outperforming conventional antibiotics .
  • Anticancer Screening : A screening against a panel of over sixty cancer cell lines revealed that while the compound showed low general cytotoxicity, it was particularly effective against specific leukemia lines, indicating a potential therapeutic application in hematological malignancies .

Q & A

Basic Question: What synthetic methodologies are reported for preparing structurally related acetamide derivatives, and how can these inform the synthesis of the target compound?

Answer:
Synthetic routes for structurally similar compounds often involve:

  • Nucleophilic substitution : For example, substitution of chloroacetamides with sodium azide (NaN₃) in toluene/water under reflux to yield azido intermediates .
  • Coupling reactions : Reaction of chloroacetylated intermediates with heterocyclic moieties (e.g., thiazolidinediones) in dimethylformamide (DMF) using potassium carbonate as a base .
  • Purification : Crystallization with ethanol or column chromatography using ethyl acetate/hexane mixtures .

Application to Target Compound :
The trifluoromethyl and imidazolidinone groups in the target compound may require:

Protection/deprotection strategies for methoxy and trifluoromethyl groups during synthesis.

Stepwise coupling of the imidazolidinone ring via amide bond formation.

Basic Question: What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and regioselectivity. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.9–7.5 ppm .
  • IR Spectroscopy : Peaks near 1667 cm⁻¹ indicate carbonyl groups (amide C=O), and 3468 cm⁻¹ corresponds to N-H stretches .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 430.2 for related acetamides) confirm molecular weight .

Practical Tip : Use deuterated chloroform (CDCl₃) for NMR to avoid solvent interference with aromatic protons.

Advanced Question: How can mechanistic insights into analogous reactions guide optimization of the target compound’s synthesis?

Answer:

  • Reaction Mechanism : The substitution of chloroacetamides with NaN₃ proceeds via an SN2 mechanism, as evidenced by inversion of configuration in azide products . For the target compound, steric hindrance from the trifluoromethyl group may necessitate prolonged reaction times or elevated temperatures.
  • Side Reactions : Competing hydrolysis of chloroacetamides in aqueous media can reduce yields. Mitigate this by using anhydrous DMF as a solvent and controlled reagent stoichiometry .

Case Study : In the synthesis of 2-azido-N-phenylacetamides, yields improved from 65% to 82% when toluene/water ratios were optimized to 8:2 .

Advanced Question: How can researchers resolve contradictions in spectral data or synthetic yields across different batches?

Answer:

  • Spectral Discrepancies :
    • NMR Splitting : Overlapping signals may arise from rotamers in amide bonds. Use variable-temperature NMR to resolve .
    • Impurity Identification : LC-MS or HPLC can detect byproducts (e.g., unreacted starting materials).
  • Yield Variability :
    • Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) to ensure completion before workup .
    • Reproducibility issues may stem from moisture-sensitive intermediates; employ molecular sieves or anhydrous solvents .

Advanced Question: What strategies are recommended for studying structure-activity relationships (SAR) of this compound in biological systems?

Answer:

  • Functional Group Modifications :
    • Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro, cyano) to assess impact on bioactivity .
    • Modify the imidazolidinone ring (e.g., introduce methyl or phenyl substituents) to probe steric effects.
  • In Silico Studies :
    • Perform molecular docking with target proteins (e.g., enzymes) using the compound’s 3D structure (PubChem CID) to predict binding modes.
    • Compare with analogs like N-(4-nitro phenyl)acetamide derivatives to identify pharmacophore elements .

Basic Question: What are the stability considerations for this compound under experimental storage conditions?

Answer:

  • Light Sensitivity : Aryl trifluoromethyl groups are prone to photodegradation. Store in amber vials at –20°C.
  • Hydrolysis Risk : The imidazolidinone ring may hydrolyze in aqueous buffers. Conduct stability assays via HPLC over 24–72 hours .

Advanced Question: How can researchers validate the purity of this compound for in vitro assays?

Answer:

  • Quantitative Methods :
    • Elemental analysis (e.g., C, H, N content) to confirm >95% purity .
    • High-resolution mass spectrometry (HRMS) for exact mass verification.
  • Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to detect trace impurities .

Advanced Question: What synthetic challenges are anticipated in scaling up production for preclinical studies?

Answer:

  • Cost of Trifluoromethyl Reagents : Use catalytic fluorination methods to reduce reliance on expensive trifluoromethyl precursors.
  • Purification at Scale : Replace column chromatography with recrystallization or fractional distillation for cost efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.